N,N-Dibenzyl-L-valine benzyl ester
Description
Properties
IUPAC Name |
benzyl (2S)-2-(dibenzylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-21(2)25(26(28)29-20-24-16-10-5-11-17-24)27(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNQIIEYQWGEV-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saponification of N,N-Dibenzyl-α-Amino Isovaleramide
The synthesis of N,N-dibenzyl-L-valine begins with the hydrolysis of N,N-dibenzyl-α-amino isovaleramide. As detailed in US2917541A , this process involves refluxing the amide with hydrochloric acid and glacial acetic acid.
Procedure:
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Reactants : 161 g of N,N-dibenzyl-α-amino isovaleramide, 550 cc glacial acetic acid, 275 cc water, 550 cc 5 N HCl.
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Conditions : Reflux for 70 hours under agitation.
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Workup : The mixture is evaporated to dryness, dissolved in 50% ethanol, and neutralized with pyridine to pH 4.0.
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Purification : Extraction with ether, followed by recrystallization from petroleum ether yields white tablets of N,N-dibenzyl-DL-valine (melting point 114–115°C) with a 70% yield.
Esterification of N,N-Dibenzyl-L-Valine
Acid-Catalyzed Esterification with Benzyl Alcohol
The carboxyl group of N,N-dibenzyl-L-valine is esterified using benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH). This method, adapted from EP0985658A1 and AIR Unimi , employs azeotropic dehydration to drive the reaction.
Procedure:
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Reactants : N,N-dibenzyl-L-valine (1 mol), benzyl alcohol (1.5–5 mol), p-TsOH (1.1–1.2 mol).
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Solvent : Toluene (500–2,000 parts by weight relative to valine).
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Conditions : Reflux at 100–150°C with a Dean-Stark trap to remove water.
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Workup : Cooling to 0–10°C induces crystallization. Seed crystals may be added to improve yield and crystal uniformity.
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Purification : The crude product is triturated with water or hexane, achieving yields of 26–49% for analogous benzyl ester tosylates.
Key Considerations:
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Solvent Safety : Toluene replaces benzene in modern protocols to mitigate carcinogenicity risks.
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Racemization Risk : Acidic conditions may promote racemization, but the N,N-dibenzyl groups stabilize the α-carbon, preserving stereochemistry.
Integrated Synthesis Pathway
Combining the above steps, the integrated preparation of N,N-dibenzyl-L-valine benzyl ester proceeds as follows:
Stepwise Reaction Overview
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Amide Hydrolysis : Convert N,N-dibenzyl-α-amino isovaleramide to N,N-dibenzyl-L-valine via acidic hydrolysis.
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Esterification : React N,N-dibenzyl-L-valine with benzyl alcohol under azeotropic conditions.
Optimized Conditions Table
| Step | Reactants/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Amide Hydrolysis | HCl, Acetic Acid | Aqueous | Reflux | 70 h | 70% |
| Esterification | BnOH, p-TsOH | Toluene | 100–150°C | 4–6 h | 26–49% |
Challenges and Mitigation Strategies
Byproduct Formation
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N-Benzyl Cleavage : Prolonged exposure to strong acids may cleave benzyl groups. Using milder acids (e.g., p-TsOH) and controlled reaction times mitigates this.
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Solvent Selection : Toluene minimizes side reactions compared to benzene, while aliphatic hydrocarbons (e.g., hexane) enhance crystallization efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-L-valine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
N,N-Dibenzyl-L-valine benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting amino acid transporters.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-L-valine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with amino acid transporters and enzymes, influencing various biochemical pathways. The ester group can be hydrolyzed to release the active L-valine derivative, which can then participate in metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N,N-Dibenzyl-L-valine benzyl ester and analogous compounds:
| Compound Name | Molecular Weight (g/mol) | Protecting Groups | Deprotection Method | Key Applications |
|---|---|---|---|---|
| This compound | ~399.5 (estimated) | N,N-Dibenzyl (amine), benzyl (ester) | Hydrogenolysis (ester/amine) | Peptide synthesis intermediates |
| L-Valine Benzyl Ester | 207.3 | None (free amine), benzyl (ester) | Hydrogenolysis (ester) | Simple peptide coupling |
| N-CBZ-L-Valine | 265.3 | Carbobenzyloxy (amine), free carboxyl | Hydrogenolysis (amine) | Orthogonal protection in peptides |
| N-Benzoyl-L-valine methyl ester | 249.3 | Benzoyl (amine), methyl (ester) | Acid hydrolysis (ester), base (amide) | Model studies in organic synthesis |
| N,N-Dimethyl-L-valine | 159.2 | N,N-Dimethyl (amine), free carboxyl | Not applicable (stable) | Pharmaceutical intermediates |
Physicochemical Properties
- In contrast, L-Valine Benzyl Ester (free amine) exhibits moderate solubility in organic solvents due to its single benzyl group .
- Thermal Stability : While direct thermal data for this compound is scarce, analogous benzyl-protected compounds (e.g., starch-g-poly(benzyl) esters) decompose in two stages:
- Stage 1 (200–330°C): Cleavage of weaker bonds (e.g., ester or glycosidic linkages), releasing CO, CO₂, and H₂O .
- Stage 2 (330–740°C): Degradation of aromatic groups (e.g., benzyl) via random chain scission, yielding aromatic hydrocarbons and aldehydes .
This suggests that the benzyl ester in this compound may decompose at lower temperatures than the dibenzyl-protected amine.
Chemical Stability and Reactivity
- Acid/Base Resistance: The dibenzyl amine group offers superior resistance to acidic hydrolysis compared to carbobenzyloxy (CBZ) or benzoyl groups. For example, N-CBZ-L-Valine is susceptible to hydrogenolysis, while the dibenzyl group requires harsher conditions (e.g., prolonged hydrogenation) .
- Deprotection Specificity: The benzyl ester can be selectively cleaved via hydrogenolysis without affecting the dibenzyl amine, enabling sequential deprotection in multi-step syntheses .
Research Findings and Case Studies
- Thermal Decomposition : Studies on starch-g-poly(benzyl) esters (–5) reveal that benzyl esters decompose at 200–330°C, releasing volatile fragments (CO, CO₂). This aligns with the expected behavior of the benzyl ester group in this compound .
- Synthetic Utility: The synthesis of TFV monobenzyl ester () via benzyl bromide alkylation underscores the relevance of benzyl protection in enhancing compound stability during synthetic workflows.
Q & A
Q. What are the optimized synthetic routes for N,N-Dibenzyl-L-valine benzyl ester, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves benzyl ester formation via nucleophilic acyl substitution. Key steps include:
- Benzylation : Reacting L-valine derivatives with benzyl bromide under mild acid catalysis (e.g., Cs₂CO₃ in ethanol), achieving ~85% yield .
- Protection of amine groups : Using dibenzylation to prevent unwanted side reactions during peptide coupling .
Optimization focuses on: - Temperature : Lower temperatures (0–25°C) reduce racemization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require post-synthesis purification to remove residuals .
- Catalyst choice : Tosyl groups (e.g., in analogous compounds) improve reactivity for downstream modifications .
Q. Which analytical techniques are recommended for characterizing the purity and stability of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Proton NMR (e.g., in CDCl₃) resolves stereochemistry and detects impurities via characteristic peaks for benzyl groups (δ 7.2–7.4 ppm) and ester carbonyls (δ 4.5–5.5 ppm) .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions to assess crystallinity and thermal stability .
- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles under controlled heating (e.g., 10°C/min) to determine solvent residues or hygroscopicity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection (254 nm) quantify purity, especially for chiral separations .
Q. How does solvent polarity affect nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states in SN2 mechanisms, accelerating reactions with amines or thiols. However, they may require rigorous drying to prevent hydrolysis .
- Non-polar solvents (e.g., toluene): Favor SN1 pathways for bulky nucleophiles but risk racemization at chiral centers .
- Protic solvents (e.g., ethanol): Suppress undesired eliminations but slow reaction rates due to hydrogen bonding with nucleophiles .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?
Methodological Answer:
- Steric effects : The dibenzyl groups hinder approach from the re face, favoring coupling at the si face for L-configured products. Racemization is minimized using coupling agents like HATU and DIEA at 0°C .
- Chiral auxiliaries : Analogous studies show that D-valine derivatives exhibit lower coupling efficiency compared to L-forms due to mismatched stereoelectronic effects .
- Monitoring : Circular Dichroism (CD) or chiral HPLC tracks enantiomeric excess (ee) during reactions .
Q. What methodologies are employed to analyze and mitigate byproduct formation during the deamination of this compound?
Methodological Answer:
- Deamination pathways : Nitrous acid (HNO₂) in acetic acid generates substitution products (major) and elimination/migration byproducts (e.g., α,β-unsaturated esters) via carbocation intermediates .
- Analytical mitigation :
- Kinetic control : Low temperatures (−10°C) and buffered conditions (pH 4–5) suppress eliminations .
Q. How can modifications to the benzyl ester group enhance the compound's pharmacokinetic properties in drug delivery systems?
Methodological Answer:
- Lipophilicity : The benzyl ester increases logP, enhancing blood-brain barrier penetration. Replacements with p-nitrobenzyl or p-methoxybenzyl groups balance solubility and membrane permeability .
- Prodrug strategies : Enzymatic cleavage by esterases releases active carboxylic acids in vivo. Stability assays (e.g., in plasma) quantify hydrolysis rates .
- Isotopic labeling : Deuterated benzyl esters (e.g., Trandolapril-d5 analogs) enable mass spectrometry tracking of metabolic pathways .
Q. What role does pH play in the stability of benzyl ester bonds in N,N-Dibenzyl-L-valine derivatives, and how can this be optimized?
Methodological Answer:
- Acidic conditions (pH < 3): Accelerate ester hydrolysis via protonation of the carbonyl oxygen. Stability tests in simulated gastric fluid (SGF) guide enteric coating requirements .
- Neutral/basic conditions (pH 7–9): Promote slower hydrolysis, ideal for sustained-release formulations. Buffers (e.g., phosphate) maintain pH during storage .
- Optimization : Microencapsulation with pH-sensitive polymers (e.g., Eudragit®) protects esters until reaching target tissues .
Q. What are the implications of hydrogen bonding patterns observed in the crystal structure of this compound derivatives for their solid-state reactivity?
Methodological Answer:
- Crystal packing : N–H···Cl and C–H···O hydrogen bonds (observed in valyl benzyl ester chloride analogs) stabilize the lattice, reducing hygroscopicity and enhancing shelf life .
- Reactivity : Tight packing in the solid state slows oxidation but may require grinding or co-crystallization to improve dissolution rates .
- X-ray crystallography : Resolves bond angles (e.g., C2–C3 torsion angles of −82.2°) to predict conformational flexibility during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
